molecular formula C27H26O11 B1256199 (-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol

(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol

Cat. No. B1256199
M. Wt: 526.5 g/mol
InChI Key: WXNJNHFYIWEHIL-AHWVRZQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol is a flavonolignan isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite. It is a flavonolignan, a dimethoxybenzene, a polyphenol, a primary alcohol and a secondary alcohol.

Scientific Research Applications

  • Selective O-Alkylation and Dealkylation of Flavonoids : This study discusses the selective demethylation of flavonoids, including compounds similar to the one , using anhydrous aluminum chloride or bromide. Such processes are fundamental in synthesizing specific flavonoid derivatives for various applications, including pharmaceuticals and food additives (Horie, Kourai, & Fujita, 1983).

  • Isolation of Flavonoids from Melicope triphylla : This paper reports the isolation of new flavonoids from Melicope triphylla, contributing to the understanding of plant-based flavonoids and their potential applications in scientific research, especially in the field of natural product chemistry (Higa, Imamura, Ogihara, & Suzuka, 2010).

  • Flavonols from Vellozia candida Mikan : Research on the leaves of Vellozia candida Mikan uncovered new flavonol compounds, contributing to the broader understanding of flavonol chemistry and its potential applications in drug discovery and development (Branco, Pinto, Ifa, & Braz-Filho, 2002).

  • Nuclear Oxidation in Flavones and Related Compounds : This study provides insights into the nuclear oxidation of flavones, which is critical for synthesizing and modifying flavone-based compounds for various scientific applications, including medicinal chemistry (Narasimhachari, Row, & Seshadri, 1952).

  • Synthesis of Tetrahydroxyflavones : The research focuses on synthesizing tetrahydroxyflavones, a class of compounds related to the one , which has applications in the development of pharmaceuticals and natural health products (Horie, Kobayashi, Kawamura, Yoshida, Tominaga, & Yamashita, 1995).

properties

Product Name

(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol

Molecular Formula

C27H26O11

Molecular Weight

526.5 g/mol

IUPAC Name

2-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C27H26O11/c1-34-20-6-13(4-5-16(20)30)26(33)24(12-28)38-27-22(35-2)7-14(8-23(27)36-3)19-11-18(32)25-17(31)9-15(29)10-21(25)37-19/h4-11,24,26,28-31,33H,12H2,1-3H3/t24-,26-/m0/s1

InChI Key

WXNJNHFYIWEHIL-AHWVRZQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O

synonyms

tricin 4'-O-(threo-beta-guaiacylglyceryl) ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol
Reactant of Route 2
(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol
Reactant of Route 3
(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol
Reactant of Route 4
(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol
Reactant of Route 5
(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol
Reactant of Route 6
(-)-(7''S,8''S)-4'',5,7-trihydroxy-3',3'',5'-trimethoxy-4',8''-oxyflavonolignan-7'',9''-diol

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